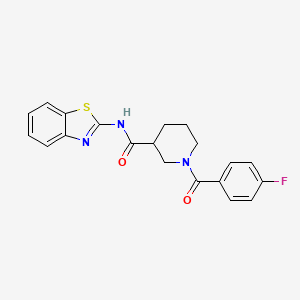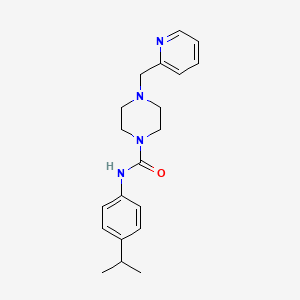![molecular formula C15H15N3O5S B4623966 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals with potential in various biological and chemical applications, including antimicrobial activities. Its synthesis and study are crucial for understanding its properties and potential applications in various fields.
Synthesis Analysis
The synthesis of related pyrimidinone and oxazinone derivatives involves starting materials such as citrazinic acid and cyanothio-acetamide. The process includes condensation, cyclization, and aminolysis steps to produce compounds with significant biological activities (Hossan et al., 2012). Another relevant synthesis involves 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showcasing the compound's potential in antitumor activities (Gangjee et al., 2009).
Molecular Structure Analysis
Crystal structure analysis of similar compounds shows a folded conformation around the methylene C atom of the thioacetamide bridge, highlighting the structural intricacies and the intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation (Subasri et al., 2016).
Chemical Reactions and Properties
The compound's derivatives exhibit a variety of biological activities, including antimicrobial and antifungal activities, which are comparable to established reference drugs. This indicates the chemical's capability to undergo various reactions leading to biologically active products (Hossan et al., 2012).
Physical Properties Analysis
While specific physical properties of this compound are not detailed, related compounds' synthesis and structural elucidation provide insights into their physical behavior, solubility, and stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and conditions, play a significant role in the compound's applications. Its derivatives' antimicrobial and antitumor activities underscore the importance of understanding these properties for developing new therapeutic agents (Gangjee et al., 2009).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have explored the synthesis of various novel compounds derived from the core structure similar to the specified compound. These synthesized compounds have shown significant potential as anti-inflammatory, analgesic, antimicrobial, and antitumor agents:
Anti-Inflammatory and Analgesic Agents : A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors, showcasing promising therapeutic potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents : Another research focused on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating good antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, aiming to combat microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity : Researchers synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity. The study found that the majority of these compounds displayed potent anticancer activity against several human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Dual Inhibitors
In the quest for new therapeutic agents, some research has focused on designing compounds that act as dual inhibitors for enzymes involved in cancer cell proliferation:
- A study described the synthesis of thieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds were evaluated as potential antitumor agents, with some showing excellent inhibition potency and promising antitumor activity in vitro (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Chemical Structure and Characterization
Research has also been conducted on the chemical structure and characterization of similar compounds, providing insights into their potential applications:
- The crystal structures of certain acetamides were analyzed, revealing their folded conformations and intramolecular hydrogen bonding. This structural information is crucial for understanding the reactivity and potential applications of these compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Propriétés
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-22-11-6-8(3-4-10(11)23-7-12(16)19)5-9-13(20)17-15(24)18-14(9)21/h3-6H,2,7H2,1H3,(H2,16,19)(H2,17,18,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZIQAFMJZZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)
![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)

![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)



![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)
